![molecular formula C10H12N2OS B12868923 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is a heterocyclic compound featuring a unique structure that combines elements of pyrrole and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the imidazole moiety. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Imidazole Ring: This step often involves cyclization reactions using appropriate precursors such as α-haloketones and amidines.
Thioxo Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Wirkmechanismus
The mechanism by which 6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial cells, leading to cell death. In anticancer research, it might interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
6-Ethyl-5-methyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one: Similar structure but with one less methyl group, potentially altering its properties.
Uniqueness
6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
Eigenschaften
Molekularformel |
C10H12N2OS |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
6-ethyl-5,7-dimethyl-1-sulfanylidenepyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-4-7-5(2)8-9(14)11-10(13)12(8)6(7)3/h4H2,1-3H3,(H,11,13,14) |
InChI-Schlüssel |
RNFGOPFLPSYZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C(=C1C)C(=S)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)

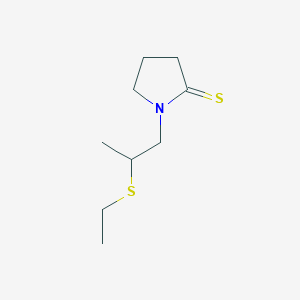
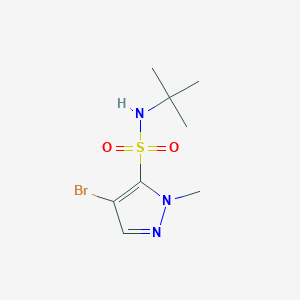
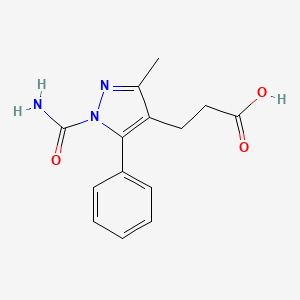
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
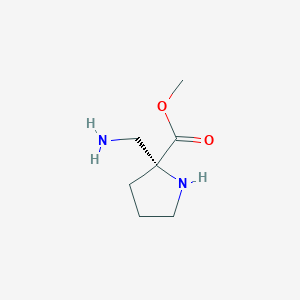
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)

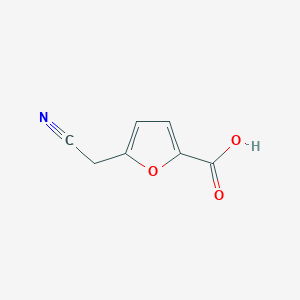
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
